2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine
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Overview
Description
2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that features both a pyrazine ring and a triazole ring The presence of these two nitrogen-containing rings makes it an interesting compound for various chemical and biological applications
Scientific Research Applications
2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions for the Suzuki–Miyaura coupling are generally mild and functional group tolerant, making it a preferred method for the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of boron reagents and palladium catalysts would be optimized for cost-effectiveness and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole and pyrazine rings can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets would depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 1-[5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-yl]piperazine
Uniqueness
2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine is unique due to the combination of the pyrazine and triazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-19-10-4-2-9(3-5-10)12-16-13(18-17-12)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDWKLBWFOKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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